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Compound of Interest

Compound Name: 5-Acetyluracil

Cat. No.: B1215520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 5-Acetyluracil (CAS No. 6214-65-9), a key pyrimidine derivative. Due to the limited

availability of publicly accessible, experimentally-derived spectra, this document focuses on

predicted data based on the compound's structure, alongside detailed, generalized protocols

for acquiring such data.

Chemical Structure
IUPAC Name: 5-acetyl-1H-pyrimidine-2,4-dione[1] Molecular Formula: C₆H₆N₂O₃[1] Molecular

Weight: 154.12 g/mol [1]

Figure 1. Chemical Structure of 5-Acetyluracil.
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The following tables summarize the predicted and known spectroscopic data for 5-
Acetyluracil. These values are derived from typical chemical shift ranges, infrared absorption

frequencies for analogous functional groups, and established mass spectrometry fragmentation

patterns.

Table 1: Predicted ¹H NMR Data for 5-Acetyluracil (Solvent: DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.3 Broad Singlet 1H N(3)-H

~11.1 Broad Singlet 1H N(1)-H

~8.0 Singlet 1H C(6)-H

~2.4 Singlet 3H -C(=O)CH₃

Table 2: Predicted ¹³C NMR Data for 5-Acetyluracil (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~192 C=O (Acetyl)

~163 C(4)=O

~151 C(2)=O

~145 C(6)

~110 C(5)

~29 -C(=O)CH₃

Table 3: Expected IR Absorption Bands for 5-Acetyluracil (Sample Preparation: KBr Pellet)[1]
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3000 Strong, Broad N-H Stretching (Amide)

~3050 Medium
C-H Stretching

(Aromatic/Vinylic)

~1715 Strong, Sharp C=O Stretching (Ketone)

~1680 Strong, Sharp C=O Stretching (Amide, C4)

~1650 Strong, Sharp C=O Stretching (Amide, C2)

~1600 Medium C=C Stretching

1450 - 1350 Medium C-H Bending (Methyl)

~1250 Medium C-N Stretching

Table 4: Expected Mass Spectrometry Data for 5-Acetyluracil (Ionization Method: Electron

Ionization, EI)

m/z (Mass/Charge Ratio) Proposed Fragment Notes

154 [C₆H₆N₂O₃]⁺• Molecular Ion (M⁺•)

139 [M - CH₃]⁺ Loss of a methyl radical

111
[M - HNCO]⁺• or [M -

C₃H₃NO]⁺•

Loss of isocyanic acid or

fragmentation of the ring

43 [CH₃CO]⁺
Acetyl cation (often a

prominent peak)

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid

organic compound like 5-Acetyluracil.

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the

hydrogen and carbon atoms in the molecule.
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Methodology:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 5-Acetyluracil.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry

vial. DMSO-d₆ is often suitable for uracil derivatives due to their polarity and potential for

hydrogen bonding.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the

solution to serve as a chemical shift reference (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Insert the sample into the magnet and allow it to equilibrate to the probe temperature

(typically 298 K) for 5-10 minutes.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to

achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required due to the low natural abundance of ¹³C.

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive phase.

Perform a baseline correction.

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to

assign the signals to the respective nuclei in the molecule.

Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology (KBr Pellet Method):

Sample Preparation:

Grind a small amount (1-2 mg) of 5-Acetyluracil with an agate mortar and pestle until it is

a fine, uniform powder.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to

the mortar.

Gently mix the sample and KBr, then grind the mixture thoroughly to ensure it is

homogenous.

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a

thin, transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet into the sample holder of an FT-IR spectrometer.

Collect a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and H₂O.
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Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Analysis:

The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the wavenumbers (in cm⁻¹) of the major absorption bands.

Assign these bands to specific functional group vibrations (e.g., N-H stretch, C=O stretch)

by correlating them with standard IR absorption tables.

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid

in structural elucidation.

Methodology (Electron Ionization - GC/MS or Direct Insertion):

Sample Introduction:

Via Gas Chromatography (GC-MS): Dissolve a small amount of 5-Acetyluracil in a

suitable volatile solvent. Inject the solution into the GC, where the compound is vaporized

and separated from the solvent before entering the mass spectrometer.

Via Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube,

which is then inserted directly into the ion source of the mass spectrometer. The probe is

heated to vaporize the sample.

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a high-energy beam

of electrons (typically 70 eV).

This causes an electron to be ejected from the molecule, forming a positively charged

radical ion known as the molecular ion (M⁺•).

Fragmentation & Analysis:
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The excess energy imparted during ionization causes the molecular ion to break apart into

smaller, charged fragments and neutral radicals.

The positive ions (both the molecular ion and the fragments) are accelerated into a mass

analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection & Spectrum Generation:

An ion detector measures the abundance of each ion at a specific m/z value.

The data is plotted as a mass spectrum, showing the relative abundance of each ion

versus its m/z ratio.

Data Interpretation:

Identify the peak with the highest m/z value, which typically corresponds to the molecular

ion (M⁺•), confirming the molecular weight.

Analyze the m/z values of the major fragment peaks to deduce the structure of the

fragments and infer the overall structure of the parent molecule.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 5-Acetyluracil.
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General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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